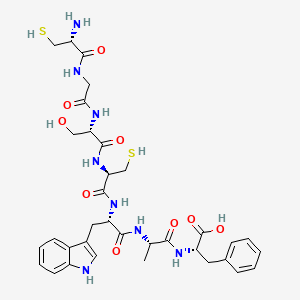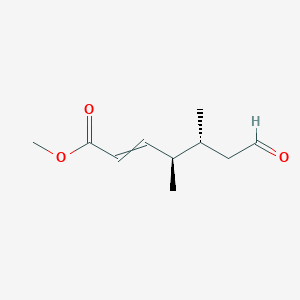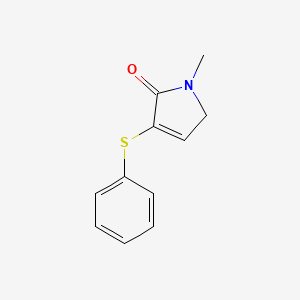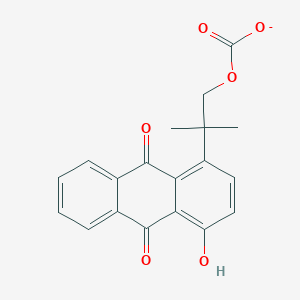![molecular formula C25H29N3OS B14239444 N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-1-methylcyclohexanecarboxamide CAS No. 365429-10-3](/img/structure/B14239444.png)
N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-1-methylcyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-1-methylcyclohexanecarboxamide is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a pyridine ring, and a cyclohexane carboxamide group. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-1-methylcyclohexanecarboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) or triethylamine (TEA) under controlled temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow microreactor systems to optimize reaction kinetics and yield. This method allows for precise control over reaction parameters, leading to higher efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-1-methylcyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as amines or thiols.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions, such as:
Oxidation: Conducted in acidic or basic media with oxidizing agents.
Reduction: Performed under anhydrous conditions with reducing agents.
Substitution: Carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO) with nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-1-methylcyclohexanecarboxamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-1-methylcyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-1-methylcyclohexanecarboxamide include:
- N-[4-[2-Ethyl-4-(3-methylphenyl)-5-thiazolyl]-2-pyridinyl]benzamide
- N-ethyl-4-[(5-methoxycarbamoyl)-2-methylphenyl]amino-5-pyridinyl
Uniqueness
What sets this compound apart is its unique combination of structural features, which confer distinct chemical and biological properties. Its specific arrangement of functional groups allows for unique interactions with biological targets, making it a valuable compound for research and development .
Propiedades
Número CAS |
365429-10-3 |
|---|---|
Fórmula molecular |
C25H29N3OS |
Peso molecular |
419.6 g/mol |
Nombre IUPAC |
N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]-1-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C25H29N3OS/c1-4-21-28-22(18-10-8-9-17(2)15-18)23(30-21)19-11-14-26-20(16-19)27-24(29)25(3)12-6-5-7-13-25/h8-11,14-16H,4-7,12-13H2,1-3H3,(H,26,27,29) |
Clave InChI |
ZTWRZURXADXRPF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=C(S1)C2=CC(=NC=C2)NC(=O)C3(CCCCC3)C)C4=CC=CC(=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


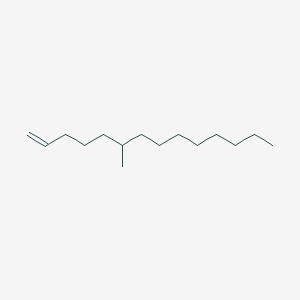
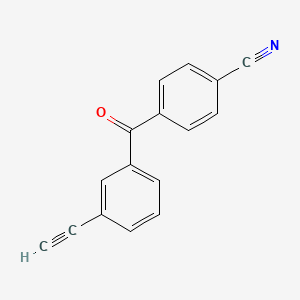
![N-[4-(Methanesulfonyl)phenyl]-N'-propan-2-ylsulfuric diamide](/img/structure/B14239378.png)
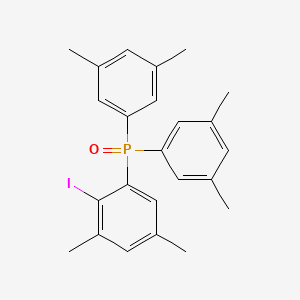
![Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-methyl-](/img/structure/B14239388.png)
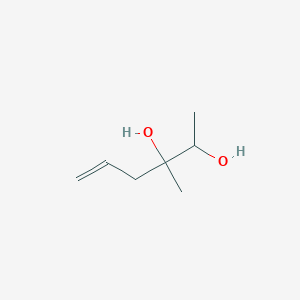
![2-[6-(4,6-Diphenylpyridin-2-yl)pyridin-2-yl]-4,6-diphenylpyridine](/img/structure/B14239407.png)
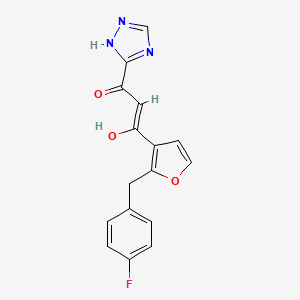
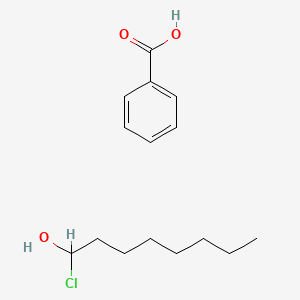
![Bicyclo[3.2.2]non-8-ene-6-carbonyl chloride](/img/structure/B14239418.png)
